![molecular formula C11H8O4S B12627058 3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione CAS No. 918130-80-0](/img/structure/B12627058.png)
3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione is a complex organic compound with a unique structure that includes a furan ring and a thiolane-2,4-dione moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Acetyl-5-[(Furan-2-yl)methyliden]thiolan-2,4-dion beinhaltet typischerweise die Reaktion von Furanderivaten mit Thiolan-2,4-dion unter bestimmten Bedingungen. Die Reaktion erfordert oft die Anwesenheit eines Katalysators und eine kontrollierte Temperatur, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Der Prozess kann Schritte wie Reinigung und Kristallisation umfassen, um das Endprodukt in einer verwendbaren Form zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Acetyl-5-[(Furan-2-yl)methyliden]thiolan-2,4-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung spezifischer Reagenzien.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Säuren und Basen.
Wichtigste gebildete Produkte
Die wichtigsten aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation eine oxidiertere Form der Verbindung ergeben, während die Reduktion eine reduziertere Form ergeben kann.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-5-[(Furan-2-yl)methyliden]thiolan-2,4-dion hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit biologischen Molekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Leitverbindung für die Medikamentenentwicklung untersucht.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Acetyl-5-[(Furan-2-yl)methyliden]thiolan-2,4-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkung durch Bindung an Enzyme oder Rezeptoren entfalten und so deren Aktivität modulieren. Die genauen beteiligten molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem Kontext ab.
Wirkmechanismus
The mechanism of action of 3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Acetyl-2,5-dimethylfuran: Eine ähnliche Verbindung mit einem Furanring und einer Acetylgruppe.
5-(Furan-3-yl)-2-methylpent-1-en-3-on: Eine weitere Verbindung mit einem Furanring und verschiedenen Substituenten.
Einzigartigkeit
3-Acetyl-5-[(Furan-2-yl)methyliden]thiolan-2,4-dion ist aufgrund seiner spezifischen Struktur, die sowohl einen Furanring als auch eine Thiolan-2,4-dion-Einheit umfasst, einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, die es für verschiedene Anwendungen wertvoll machen.
Eigenschaften
CAS-Nummer |
918130-80-0 |
|---|---|
Molekularformel |
C11H8O4S |
Molekulargewicht |
236.25 g/mol |
IUPAC-Name |
3-acetyl-5-(furan-2-ylmethylidene)thiolane-2,4-dione |
InChI |
InChI=1S/C11H8O4S/c1-6(12)9-10(13)8(16-11(9)14)5-7-3-2-4-15-7/h2-5,9H,1H3 |
InChI-Schlüssel |
YIPVIGOYBMPJNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1C(=O)C(=CC2=CC=CO2)SC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Furan-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12626983.png)
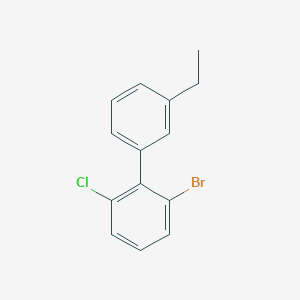
![6-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12626994.png)
![4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol](/img/structure/B12627007.png)
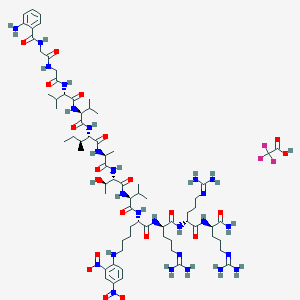
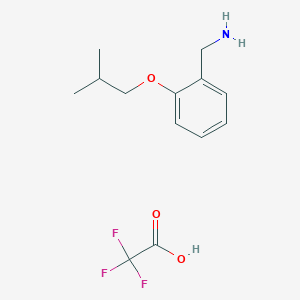
![4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid](/img/structure/B12627019.png)
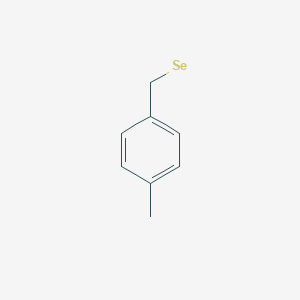
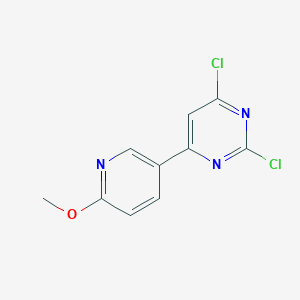

![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12627038.png)
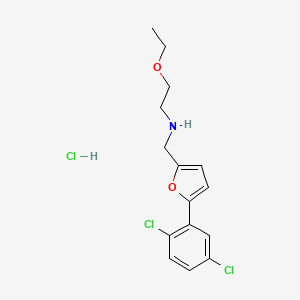
![[2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate](/img/structure/B12627052.png)
![(3a'S,6a'R)-5-fluoro-5'-(3-methoxypropyl)-3'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B12627053.png)
